4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to an amino group, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Dichlorobenzoyl Chloride: The starting material, 2,4-dichlorobenzoic acid, is converted to 2,4-dichlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination Reaction: The 2,4-dichlorobenzoyl chloride is then reacted with an appropriate amine, such as 1-methyl-1H-pyrazole-5-carboxamide, in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as TEA.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-DICHLOROBENZOYL)AMINO]-2-CHLOROBENZOIC ACID
- 4-[(2,4-DICHLOROBENZOYL)AMINO]BENZOIC ACID
- 4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dichlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10Cl2N4O2 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
4-[(2,4-dichlorobenzoyl)amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-18-10(11(15)19)9(5-16-18)17-12(20)7-3-2-6(13)4-8(7)14/h2-5H,1H3,(H2,15,19)(H,17,20) |
InChI Key |
JBJSGULAEZHJFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.